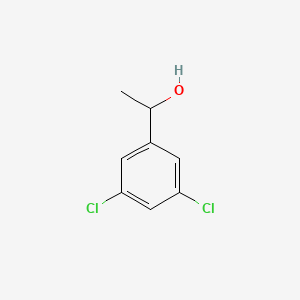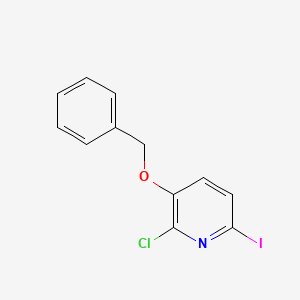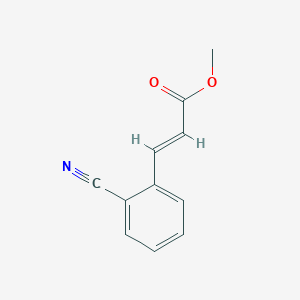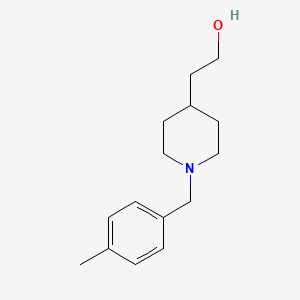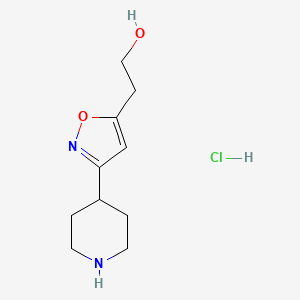
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Übersicht
Beschreibung
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2 and a molecular weight of 232.71 g/mol. This compound is primarily used in research applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Piperidine Derivative Synthesis: Piperidine derivatives are synthesized through various methods such as hydrogenation, cyclization, and amination.
Isoxazole Formation: The isoxazole ring is introduced through cyclization reactions involving appropriate precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the alcohol group with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxo groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted piperidines with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry: The compound is employed in the production of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is unique due to its specific structural features. Similar compounds include:
Piperidine Derivatives: These compounds share the piperidine ring but may have different substituents and functional groups.
Isoxazole Derivatives: Compounds containing the isoxazole ring, which may have different substituents and positions.
The uniqueness of this compound lies in its combination of the piperidine and isoxazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKECXDSUGUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



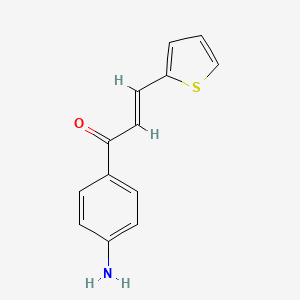
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)

